molecular formula C20H25N3O5S B3010642 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1251593-80-2

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B3010642
CAS RN: 1251593-80-2
M. Wt: 419.5
InChI Key: IVNUIUUTCGKXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

Research on κ-opioid receptor (KOR) antagonists, such as PF-04455242, a compound with a somewhat similar complex structure, demonstrates potential therapeutic applications in treating depression and addiction disorders. PF-04455242 has shown to block KOR and MOR (μ-opioid receptors) agonist-induced analgesia and demonstrated antidepressant-like efficacy and the attenuation of stress-induced behaviors in animal models (Grimwood et al., 2011).

Anticancer Properties

Compounds with specific chemical modifications have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. A study on novel derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol demonstrated significant cytotoxicity on PANC-1 and HepG2 cell lines, highlighting the potential of structurally related compounds in cancer treatment (Vinayak et al., 2014).

Enzyme Inhibitory Activities

The synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and its evaluation for inhibition potential against key enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) suggest that compounds with intricate structures can serve as leads for developing enzyme inhibitors. Compound 8g, in particular, showed good activity across these enzymes, indicating the importance of structural specificity for enzyme inhibition (Virk et al., 2018).

Synthesis and Green Chemistry Applications

The green synthesis approach for producing N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in dye production, using a novel Pd/C catalyst, demonstrates the applicability of similar compounds in environmentally friendly chemical synthesis processes. This method offers high selectivity and good stability, reducing the need for hazardous reagents (Zhang Qun-feng, 2008).

properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-28-18-9-5-4-8-17(18)21-19(24)15-22-14-16(10-11-20(22)25)29(26,27)23-12-6-2-3-7-13-23/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNUIUUTCGKXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

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